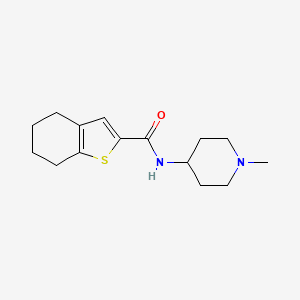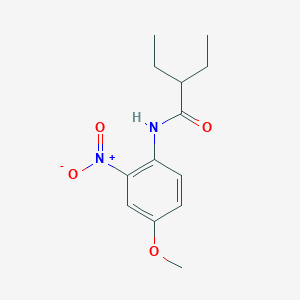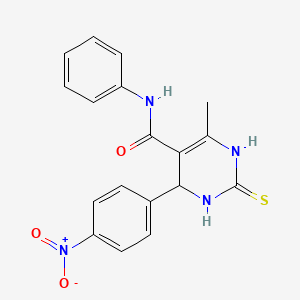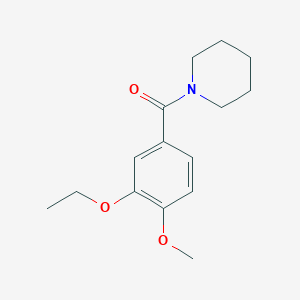
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as DPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAA is a potent inhibitor of protein-protein interactions and has been shown to exhibit promising activity against a range of biological targets.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide exerts its biological activity by binding to the hydrophobic pockets of target proteins, thereby disrupting their interaction with other proteins. This mechanism of action is similar to that of small molecule inhibitors, but 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has the advantage of being a larger molecule that can interact with multiple sites on the target protein.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit potent activity against a range of biological targets, including cancer cells, viruses, and bacteria. It has been reported to induce apoptosis in cancer cells by activating the p53 pathway, and to inhibit viral replication by disrupting protein-protein interactions essential for viral life cycle. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been shown to inhibit bacterial biofilm formation, which is a major factor in antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of protein-protein interactions and can be used to study a wide range of biological targets. It is also relatively easy to synthesize and purify in large quantities. However, 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential toxicity and may require careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of more potent and selective 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide derivatives that can target specific protein-protein interactions. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis and purification of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide could improve its availability and reduce its cost.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is synthesized through a multistep reaction process that involves the condensation of 2,4-dichlorophenol with anthranilic acid, followed by acetylation with acetic anhydride. The final product is purified through column chromatography to obtain 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in high purity.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been reported to inhibit the interaction between the androgen receptor and its co-activator, resulting in the suppression of androgen-dependent prostate cancer cell growth.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4/c23-12-5-8-19(18(24)9-12)29-11-20(26)25-13-6-7-16-17(10-13)22(28)15-4-2-1-3-14(15)21(16)27/h1-10H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDJOPXLDFENQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)

![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)

![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
